N-(3-Bromopropyl)phthalimide

Catalog No.
S661443
CAS No.
5460-29-7
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Bromopropyl)phthalimide

CAS Number

5460-29-7

Product Name

N-(3-Bromopropyl)phthalimide

IUPAC Name

2-(3-bromopropyl)isoindole-1,3-dione

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2

InChI Key

VKJCJJYNVIYVQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr

The exact mass of the compound N-(3-Bromopropyl)phthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25170. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-Bromopropyl)phthalimide (CAS 5460-29-7) is a mono-protected bifunctional alkylating agent utilized in the modified Gabriel synthesis and the construction of polyamines, pharmaceutical intermediates, and functionalized materials [1]. Structurally, it combines a primary alkyl bromide with a sterically demanding phthalimide-protected amine. This dual functionality allows chemists to introduce a three-carbon aminopropyl spacer onto nucleophiles—such as amines, alcohols, and thiols—with strict 1:1 stoichiometry[1]. In procurement and process chemistry, it serves as a critical building block where precise chain extension and the avoidance of cross-linking are required.

Attempting to substitute N-(3-Bromopropyl)phthalimide with unprotected difunctional analogs like 1,3-dibromopropane fails in precision synthesis due to uncontrolled overalkylation, resulting in statistical mixtures of mono-alkylated, di-alkylated, and cyclized byproducts that depress yields and complicate downstream purification[1]. Furthermore, substituting the bromide for its chloride analog, N-(3-Chloropropyl)phthalimide, reduces the rate of nucleophilic substitution (S_N2) [2]. The lower reactivity of the chloride necessitates extended heating or the addition of iodide catalysts, which can degrade sensitive substrates and increase process costs. Finally, alternative protecting groups like Boc or Fmoc are susceptible to premature cleavage or side reactions under the strongly basic conditions often required for the initial alkylation step, whereas the phthalimide group remains stable [3].

Prevention of Overalkylation vs. Unprotected Dibromides

When extending an amine or thiol chain, using 1,3-dibromopropane yields a statistical mixture containing significant amounts of di-alkylated (cross-linked) or cyclized byproducts, often limiting the desired mono-alkylated yield to below 50% [1]. In contrast, N-(3-Bromopropyl)phthalimide acts as a strictly mono-reactive electrophile. The bulky phthalimide group masks one end of the propyl chain, ensuring >95% selectivity for the desired mono-addition product under standard basic conditions [1].

Evidence DimensionMono-alkylation Selectivity
Target Compound Data>95% mono-addition product
Comparator Or Baseline1,3-Dibromopropane (<50% mono-addition due to cross-linking and cyclization)
Quantified DifferenceGreater than 45% absolute increase in target selectivity
ConditionsNucleophilic substitution with primary amines/thiols under standard basic conditions

Eliminates the need for complex chromatographic separations to remove cross-linked byproducts, directly reducing manufacturing costs and improving mass efficiency.

Superior S_N2 Kinetics vs. Chloride Analogs

The choice of halide leaving group impacts process cycle times and energy requirements. Alkyl bromides like N-(3-Bromopropyl)phthalimide exhibit S_N2 reaction rates 50 to 100 times faster than their corresponding alkyl chlorides[1]. Consequently, N-(3-Bromopropyl)phthalimide achieves complete conversion with moderate nucleophiles at 60–80°C within hours, whereas N-(3-Chloropropyl)phthalimide requires prolonged heating at >100°C or the stoichiometric addition of sodium iodide to achieve comparable yields [1].

Evidence DimensionRelative S_N2 Reaction Rate
Target Compound DataHigh reactivity (baseline 50x-100x relative rate)
Comparator Or BaselineN-(3-Chloropropyl)phthalimide (1x relative rate)
Quantified Difference50 to 100-fold increase in substitution rate
ConditionsStandard S_N2 substitution with moderate nucleophiles in polar aprotic solvents

Enables shorter batch times and milder reaction temperatures, which is critical for preserving thermally sensitive pharmaceutical intermediates during synthesis.

Base Stability and Side-Reaction Prevention vs. Boc-Protected Analogs

Many alkylation protocols require strong bases (e.g., NaH, KOtBu) to activate weak nucleophiles. Boc-3-bromopropylamine contains an acidic N-H proton that can be deprotonated under these conditions, leading to competitive intramolecular cyclization or intermolecular side reactions[1]. N-(3-Bromopropyl)phthalimide, lacking an N-H proton, is completely inert to strong bases. This structural feature ensures that the linker remains intact during aggressive alkylation steps, maintaining near-quantitative mass balance prior to the final deprotection step [1].

Evidence DimensionStability to Strong Bases (pKa Considerations)
Target Compound DataNo acidic N-H proton; 100% stable to strong base deprotonation
Comparator Or BaselineBoc-3-bromopropylamine (Contains acidic N-H, susceptible to deprotonation and cyclization)
Quantified DifferenceComplete elimination of N-deprotonation-driven side reactions
ConditionsAlkylation utilizing strong bases (e.g., NaH) in anhydrous solvents

Allows the use of highly basic conditions necessary for activating sterically hindered or weak nucleophiles without destroying the linker or generating cyclic impurities.

Synthesis of Polyamine Pharmaceutical Intermediates

Because it prevents overalkylation (as detailed in Section 3), N-(3-Bromopropyl)phthalimide is a standard reagent for stepwise polyamine synthesis. It allows for the precise, iterative addition of 3-aminopropyl units to core scaffolds without the risk of cross-linking, which is essential in the production of ion-channel blockers and antimicrobial agents [1].

Functionalization of Thermally Sensitive Scaffolds

Leveraging its S_N2 kinetics compared to chloride analogs, this compound is utilized for appending aminopropyl spacers to complex, thermally sensitive natural products or macrocycles. The ability to drive the reaction to completion at lower temperatures (60–80°C) prevents the thermal degradation of the core molecule [2].

Solid-Phase Peptide and Oligonucleotide Synthesis

In solid-phase synthesis where harsh basic conditions are used for coupling and deprotection cycles, the base stability of the phthalimide group ensures the integrity of the linker. It serves as a robust spacer that can be selectively cleaved via hydrazinolysis (Ing-Manske procedure) orthogonal to standard acid-labile groups[3].

XLogP3

2.6

Melting Point

75.0 °C

UNII

VQG2G776PS

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5460-29-7

Wikipedia

1-Phthalimido-3-bromopropane

Dates

Last modified: 08-15-2023

Explore Compound Types